Ethylammonium nitrate
Description
Structure
2D Structure
Properties
Molecular Formula |
C2H8N2O3 |
|---|---|
Molecular Weight |
108.1 g/mol |
IUPAC Name |
ethylazanium;nitrate |
InChI |
InChI=1S/C2H7N.NO3/c1-2-3;2-1(3)4/h2-3H2,1H3;/q;-1/p+1 |
InChI Key |
AHRQMWOXLCFNAV-UHFFFAOYSA-O |
SMILES |
CC[NH3+].[N+](=O)([O-])[O-] |
Canonical SMILES |
CC[NH3+].[N+](=O)([O-])[O-] |
Synonyms |
ethylammonium ethylammonium nitrate |
Origin of Product |
United States |
Physicochemical Properties of Ean
Ethylammonium (B1618946) nitrate (B79036) exhibits a unique set of physicochemical properties that make it a subject of significant academic and industrial interest. Its characteristics are largely dictated by the nature of its constituent ions and the extensive hydrogen bonding network present in the liquid state. wikipedia.orgrsc.org
EAN is a colorless to pale yellow, odorless liquid with a melting point of 12 °C. wikipedia.org It has a relatively high boiling point of 240 °C and begins to decompose at around 250 °C. wikipedia.org The density of EAN is approximately 1.261 g/cm³ at 20 °C. wikipedia.org One of its notable features is its relatively low viscosity, which contributes to its high electrical conductivity. wikipedia.org EAN is highly soluble in water and other polar solvents, a property attributed to its ionic nature and ability to form hydrogen bonds. hiyka.comcymitquimica.com
Below is a table summarizing some of the key physicochemical properties of ethylammonium nitrate:
| Property | Value | Temperature (°C) |
| Molecular Formula | C₂H₈N₂O₃ | |
| Molar Mass | 108.10 g/mol | |
| Melting Point | 12 °C | |
| Boiling Point | 240 °C | |
| Density | 1.261 g/cm³ | 20 |
| Viscosity | 0.028 Pa·s (28 cP) | 25 |
| Electrical Conductivity | ~20 mS/cm | 25 |
Synthesis of Ean
The synthesis of ethylammonium (B1618946) nitrate (B79036) is a straightforward acid-base neutralization reaction. taylorandfrancis.comresearchgate.net The most common laboratory-scale preparation involves the reaction of ethylamine (B1201723) with nitric acid. wikipedia.orgresearchgate.net
The reaction is typically carried out by the slow, dropwise addition of concentrated nitric acid to an aqueous solution of ethylamine. researchgate.net It is crucial to maintain a low temperature during the addition, usually in an ice bath, to control the exothermic nature of the reaction. acs.orgresearchgate.net The stoichiometry of the reactants is carefully controlled to ensure a complete neutralization reaction. acs.org
Following the reaction, the excess water is typically removed through rotary evaporation. acs.org Further drying can be achieved by heating the sample under a nitrogen purge or on a Schlenk line to obtain a final product with a low water content. acs.orgnih.gov The purity of the resulting ethylammonium nitrate can be verified using various analytical techniques.
Advanced Spectroscopic and Scattering Characterization of Ean
X-ray Scattering and Reflectivity Techniques Applied to EAN
X-ray scattering and reflectivity are powerful, non-invasive methods for probing the structure of materials from the atomic to the mesoscopic scale. In the context of EAN, these techniques have been instrumental in revealing its nanostructured nature, liquid ordering, and interfacial behavior.
Small-Angle X-ray Scattering (SAXS) has been pivotal in characterizing the nanometer-scale organization within bulk EAN. EAN is not a simple, homogenous liquid; instead, it exhibits a distinct nanostructure arising from the segregation of its polar and non-polar moieties. The ethyl groups of the cations aggregate due to solvophobic interactions, forming non-polar domains, while the charged ammonium (B1175870) heads and nitrate (B79036) anions form an interconnected polar network. researchgate.netacs.org This arrangement results in a bicontinuous, sponge-like structure. researchgate.netrsc.org
SAXS experiments on pure EAN and its mixtures reveal features indicative of this nanoscale heterogeneity. acs.orgscispace.comresearchgate.netacs.org For instance, studies on binary mixtures of EAN with 1,4-diaminobutane (B46682) have shown the development of an intense, broad band in the low q-region of the diffractograms over time, which is attributed to evolving nanoscale density fluctuations. mdpi.com The addition of solutes like primary alcohols can modify this nanostructure; alcohols with alkyl chains similar in length to the ethyl group can co-partition within the non-polar domains, altering their size. bohrium.com However, when the alcohol's chain is significantly longer, such as with propanol (B110389) or butanol, it can lead to the formation of larger aggregates rather than a modification of the inherent nanostructure. bohrium.com
Table 1: Summary of SAXS Findings for EAN Nanostructure
| Feature | Description | Finding | Citations |
|---|---|---|---|
| Overall Structure | Bicontinuous, sponge-like nanostructure. | Segregation of polar (ammonium, nitrate) and non-polar (ethyl) groups creates distinct domains. | researchgate.netrsc.org |
| Domain Type | Polar and Apolar Domains | Caused by solvophobic, electrostatic, and strong hydrogen bonding interactions. researchgate.net | researchgate.net |
| Structural Analogy | Disordered L3-sponge phase | Similar to a bicontinuous microemulsion. | diva-portal.org |
| Effect of Solutes | Modification of nanostructure | Alcohols with similar chain lengths co-partition with cations, altering domain size. Longer chain alcohols form separate aggregates. | bohrium.com |
| Density Fluctuations | Time-evolving nanoscale fluctuations | Observed in mixtures with 1,4-diaminobutane, indicating dynamic structural changes. | mdpi.com |
Large-Angle X-ray Scattering (LAXS) provides detailed information about the short-range order and specific ion-ion interactions within the liquid state. LAXS studies on EAN have confirmed the existence of significant ordering. researchgate.net The X-ray interference function derived from LAXS experiments shows a small peak at approximately 0.62 Å⁻¹, which is a clear indicator of nano-scale segregation in the ionic liquid. researchgate.net
Further analysis of the X-ray radial distribution function reveals distinct peaks suggesting that EAN possesses long-range ordering in its liquid state. researchgate.net By combining experimental data with molecular dynamics simulations, specific atom-atom correlations have been identified. These findings provide direct evidence for the hydrogen bonding that underpins the liquid's structure. researchgate.net
Table 2: Key Interatomic Distances in EAN from LAXS
| Peak in Radial Distribution Function | Assigned Atom-Atom Correlation | Interaction Type | Citations |
|---|---|---|---|
| 3.0 Å | N(C₂H₅NH₃⁺)···O(NO₃⁻) | Hydrogen Bonding (NH···O) | researchgate.net |
| 3.4 Å | C(C₂H₅NH₃⁺)···O(NO₃⁻) | Hydrogen Bonding (CH···O) | researchgate.net |
| 4.7 Å, 8 Å, 12 Å | Broad peaks | Long-range ordering | researchgate.net |
X-ray reflectivity is a surface-sensitive technique used to probe the structure of liquid-air or liquid-solid interfaces. For EAN, it has revealed that the interface is not sharp but is highly structured, consisting of distinct layers that extend into the bulk liquid. nih.gov Studies of the EAN-air interface show alternating non-polar and charged layers that penetrate approximately 31 Å into the bulk. nih.gov This layering is a direct consequence of the amphiphilic nature of the EAN ions.
Vibrational sum frequency spectroscopy complements these findings, showing that at the interface, the ethyl groups of the cations are oriented towards the air. nih.gov This interfacial structure, which can span at least five ion pairs, has been found to be invariant over a range of temperatures (15 to 51 °C). nih.govresearchgate.net The presence of these significant interfacial structures has been confirmed in multiple studies, with the layered region consistently found to be around 3 nm thick. rsc.org
Table 3: Characteristics of the EAN-Air Interface from X-ray Reflectivity
| Parameter | Finding | Details | Citations |
|---|---|---|---|
| Interfacial Structure | Structured, layered interface | Alternating non-polar and charged layers. | nih.gov |
| Layering Depth | Extends 31 Å (~3 nm) into the bulk | The structure persists over a significant distance from the surface. | rsc.orgnih.gov |
| Cation Orientation | Ethyl moieties oriented toward air | The CH₃ C₃ axis is positioned approximately 36.5 degrees from the interface normal. | nih.gov |
| Temperature Invariance | Stable between 15 and 51 °C | The observed interfacial structure does not change within this temperature range. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications in EAN Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for investigating the local environment, dynamics, and interactions of ions in EAN.
NMR relaxation studies provide insights into the rotational and translational dynamics of ions and the nature of the hydrogen-bonding network. arxiv.orgresearchgate.net In EAN, where proton exchange is rapid on the NMR timescale, specialized techniques are required to probe specific dynamics. arxiv.org For example, ¹⁵N-enhanced proton relaxation time experiments have been used to determine the reorientational correlation time for the N-H molecular vector (τNH), which was found to be as short as 16.1 ps. arxiv.org This indicates rapid rotational motion.
Studies on EAN confined between polar glass plates have shown that the transverse NMR relaxation rate (1/T₂) of the –NH₃ protons increases significantly compared to bulk EAN. rsc.org This change in relaxation is attributed to the ordering of the nitrate anion, which leads to a rearrangement and weakening of the hydrogen bond network, thereby enhancing the mobility of the ions. rsc.org The dynamics of the hydrogen bonds themselves are characterized by rapid interchanges of bonding partners, contributing to a flexible three-dimensional network. arxiv.orgresearchgate.net
Table 4: Selected NMR Relaxation Data for EAN
| Parameter | Value/Observation | Method/Condition | Significance | Citations |
|---|---|---|---|---|
| N-H Reorientational Correlation Time (τNH) | 16.1 ps | ¹⁵N-enhanced proton relaxation | Quantifies the rapid rotational dynamics of the cation's ammonium group. | arxiv.org |
| Transverse Relaxation Rate (1/T₂) of –NH₃ protons | Increased by a factor of ~22 vs. bulk | EAN confined between polar glass plates | Indicates significant changes in the local magnetic environment and ion dynamics due to surface interactions and ordering. | rsc.orgrsc.org |
| Hydrogen Bond Dynamics | Rapid interchange of bonding partners | Molecular Dynamics and NMR experiments | Highlights the flexibility of the 3D hydrogen-bond network. | arxiv.orgresearchgate.net |
The chemical shift of NMR-active nuclei is highly sensitive to the local electronic environment and can therefore be used to characterize intermolecular interactions, particularly hydrogen bonding. rsc.orgamolf.nl In EAN, changes in the hydrogen bond network are directly reflected in the ¹H NMR chemical shifts of the ammonium protons. diva-portal.org
When EAN is confined between quartz plates, the NMR chemical shift of the NH₃ protons is strongly shifted upfield, which is interpreted as a weakening of the hydrogen-bonding network in confinement. diva-portal.org The application of a strong magnetic field can then lead to a restitution of this network. diva-portal.org Similarly, studies using ¹⁵N and ¹⁷O NMR on isotopically enriched EAN have shown that confinement leads to a preferential orientation of the nitrate anions, which in turn perturbs the hydrogen bonding and alters the chemical shifts. rsc.orgrsc.orgresearchgate.net These observations confirm that chemical shift analysis is a powerful probe of the subtle changes in intermolecular forces and solvation structure in EAN under different conditions. rsc.org
An in-depth examination of the advanced spectroscopic and scattering characterization of Ethylammonium (B1618946) Nitrate (EAN) reveals critical insights into its structural and dynamic properties at molecular and interfacial levels. These sophisticated analytical techniques provide a window into the complex interplay of forces that govern the behavior of this foundational protic ionic liquid.
Computational and Theoretical Modeling of Ean Systems
Classical Molecular Dynamics (MD) Simulations of EAN
Classical Molecular Dynamics (MD) simulations have become an indispensable tool for investigating the behavior of EAN in various environments. These simulations model the system as a collection of atoms interacting through a defined set of classical force fields, allowing for the examination of large systems over extended timescales.
Development and Validation of Force Fields for Accurate EAN Simulation
The accuracy of MD simulations is fundamentally dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system. For EAN, several force fields have been developed and refined to accurately capture its physicochemical properties.
These force fields are often developed from high-level ab initio calculations and validated by comparing simulated properties with experimental data. researchgate.netaip.org For instance, force fields have been parameterized to reproduce experimental densities and transport properties. aip.orgresearcher.life A common approach involves using existing force fields like OPLS (Optimized Potentials for Liquid Simulations) and AMBER as a basis, with modifications to the partial charges and Lennard-Jones parameters to better suit the ionic nature of EAN. researchgate.netaip.org Some studies have also developed coarse-grained (CG) models, which group multiple atoms into single sites to reduce computational cost while retaining essential physical characteristics. mdpi.com For example, a CG model reduced the 15 atoms of an all-atom EAN model to just four sites, resulting in a five-fold increase in computational speed. mdpi.com
The validation of these force fields is a critical step. Simulated properties such as density, viscosity, ion diffusion coefficients, and radial distribution functions are compared against experimental measurements. researchgate.netresearcher.life For example, the electrical conductivity of EAN has been reproduced with good agreement to experimental values using a coarse-grained potential. mdpi.com
Table 1: Comparison of All-Atom and Coarse-Grained Models for EAN Simulation
| Feature | All-Atom Model | Coarse-Grained (CG) Model |
|---|---|---|
| Number of Sites | 15 | 4 |
| Computational Speed | Baseline | ~5 times faster |
| Level of Detail | High, includes all atomic interactions. | Reduced, focuses on key interaction sites. |
| Applications | Detailed structural and dynamic studies. | Large-scale simulations, non-equilibrium processes. |
This table summarizes the key differences between all-atom and coarse-grained models used in EAN simulations, based on findings from various studies. mdpi.com
Simulation of Bulk and Interfacial Structural Dynamics, Including Water and Solute Effects
MD simulations have been extensively used to study the structure and dynamics of both pure EAN and its mixtures. In bulk EAN, simulations have revealed a "sponge-like" nanostructure with distinct polar and apolar domains formed by the charged groups and alkyl chains, respectively. mdpi.com This nanoscale segregation is a key feature of many ionic liquids.
The addition of co-solvents like water, ethanol, and methanol (B129727) has been shown to significantly alter the structure and hydrogen-bonding network of EAN. aip.org Unlike in some aprotic ionic liquids, these cosolvent molecules tend to mix homogeneously, progressively integrating into the existing hydrogen bond network. aip.org Studies on EAN-water mixtures have shown that increasing water concentration weakens the cation-anion, cation-water, anion-water, and water-water hydrogen bonds, leading to faster translational and rotational motions of all species. acs.org
Simulations of EAN at interfaces, such as with mica surfaces or in electrospray setups, provide insights into its behavior in practical applications. mdpi.comresearchgate.netnih.gov At the EAN-mica interface, a complex structure with surface-adsorbed layers and heterogeneity that extends into the bulk liquid has been observed. researchgate.net Electrospray simulations have shown that the strong hydrogen bonding in EAN influences its emission characteristics, favoring the emission of droplets and larger clusters compared to some aprotic ionic liquids. mdpi.com
Prediction of Transport Properties and Elucidation of Microscopic Transport Mechanisms
MD simulations are a powerful tool for predicting transport properties like diffusion coefficients, viscosity, and ionic conductivity. By analyzing the trajectories of individual ions, researchers can elucidate the microscopic mechanisms that govern these macroscopic properties. aip.orgmdpi.com
Simulations have shown that the transport properties of EAN are highly dependent on its extensive hydrogen bond network. acs.orgnih.gov The rotational dynamics of the ethylammonium (B1618946) cation, for example, exhibit non-diffusive jump mechanisms where the N-H bond can switch its hydrogen bond between two oxygen atoms of the same nitrate (B79036) anion or between different nitrate anions. nih.gov These jumps are facilitated by the rotation of the nitrate ion and the ammonium (B1175870) group of the cation. nih.gov
The presence of water can significantly impact transport properties. In EAN-water mixtures, the diffusion coefficients of both cations and anions increase with water concentration. acs.org This is attributed to the weakening of the hydrogen bond network, which in turn facilitates ionic mobility. acs.org The ionic conductivity of these mixtures initially increases with water content before decreasing at very high water concentrations, a trend that simulations can explain through the competing effects of increased ionic mobility and decreased ionic concentration. acs.org
Quantum Chemical and Ab Initio Approaches to EAN Interactions
While classical MD provides valuable insights, a more detailed understanding of the electronic interactions and reactive processes in EAN requires quantum chemical methods. These approaches explicitly treat the electrons in the system, offering a higher level of accuracy for describing chemical bonds, charge transfer, and reaction pathways.
Density Functional Theory (DFT) and DFTB Calculations for Ion-Pair and Cluster Interactions
Density Functional Theory (DFT) has been widely used to study the interactions between EAN ion pairs and within small clusters. researchgate.netbohrium.combohrium.comdntb.gov.ua DFT calculations can provide accurate geometries, interaction energies, and vibrational frequencies for these systems. Studies have used DFT to investigate the nature of hydrogen bonding, which is a dominant interaction in EAN. researchgate.net For example, DFT calculations have helped assign peaks in experimental X-ray scattering data to specific atom-atom correlations, such as the N-H···O and C-H···O interactions between the ethylammonium cation and the nitrate anion. jst.go.jp
Density Functional Tight Binding (DFTB) is a computationally less expensive, approximate DFT method that has also been successfully applied to EAN. aip.orgnih.gov DFTB can handle larger systems and longer simulation times than full DFT, making it suitable for studying the dynamics of hydrogen bonds and proton transfer. aip.org Studies have shown that DFTB can provide a reliable description of the potential energy surface for proton transfer in EAN, with results comparable to higher-level ab initio methods. aip.orgnih.gov
Table 2: Comparison of Computational Methods for EAN Ion-Pair Studies
| Method | Strengths | Limitations | Typical Applications in EAN Research |
|---|---|---|---|
| Density Functional Theory (DFT) | High accuracy for electronic structure, geometries, and energies. | Computationally expensive, limited to small systems. | Calculating interaction energies and geometries of ion pairs and small clusters. bohrium.comarxiv.org |
| Density Functional Tight Binding (DFTB) | Faster than DFT, can handle larger systems. | Less accurate than full DFT, relies on parameterization. | Simulating hydrogen bond dynamics and proton transfer in larger clusters and bulk phases. aip.orgnih.gov |
This table compares the strengths, limitations, and applications of DFT and DFTB in the study of ethylammonium nitrate.
Ab Initio Molecular Dynamics for Reactive Processes and Proton Transfer in EAN
Ab initio molecular dynamics (AIMD) is a powerful technique that combines the accuracy of quantum chemical calculations with the dynamic aspect of molecular dynamics. nsf.govacs.orgaip.org In AIMD, the forces on the atoms are calculated "on the fly" using a quantum mechanical method, typically DFT. This allows for the simulation of chemical reactions and other processes that involve the breaking and forming of chemical bonds, which cannot be described by classical force fields. mdpi.com
For EAN, AIMD has been instrumental in studying proton transfer, a key process in protic ionic liquids. nsf.govmdpi.com These simulations have shown that the proton can be transferred from the ethylammonium cation to the nitrate anion, and this process is influenced by the surrounding environment. mdpi.com AIMD simulations have also been used to investigate the hydrogen bond network in bulk EAN, revealing that not all possible hydrogen bonds are formed, leading to a degree of disorder in the liquid structure. aip.org This detailed insight into the dynamic and reactive nature of EAN is crucial for understanding its properties and for the design of new ionic liquids with tailored functionalities.
Coarse-Graining and Multiscale Modeling Techniques for EAN Assemblies
Computational modeling of this compound (EAN) systems benefits significantly from coarse-graining (CG) and multiscale modeling techniques, which reduce the number of degrees of freedom in the system to extend simulations to larger time and length scales. rsc.org These methods simplify the atomistic representation by grouping atoms into single quasi-particles or "sites," which smooths the free-energy landscape and allows for a larger simulation time step compared to all-atom (AA) models. rsc.org
A prominent bottom-up approach is the Multiscale Coarse-Graining (MS-CG) method, which provides a rigorous connection between atomistic and coarse-grained models. nih.gov The MS-CG method determines the effective interactions between CG sites by utilizing force information from detailed atomistic simulations. nih.gov This technique has been successfully applied to develop accurate CG models for ionic liquids. nih.gov One approach combines the MS-CG method with a "pressure-matching" variational principle to determine a volume-dependent potential that accurately reproduces properties like pair structure and internal pressure. researchgate.net
A specific application of these techniques to EAN is the Effective Field Coarse-Graining (EFCG) method. mdpi.com In one study, a CG model of EAN was developed that reduced the 15-atom all-atom representation to just four CG sites. mdpi.com This simplification was achieved by treating non-essential groups of atoms as single sites, leading to a five-fold increase in computational speed over the all-atom model. mdpi.com The process for deriving the CG potential involves separately parameterizing bonded (covalent bonds, angles) and non-bonded (van der Waals, Coulomb) interactions from the all-atom potentials. mdpi.com Such CG models have been employed to study complex phenomena like electrospray simulations of EAN. mdpi.com
The utility of these models is also demonstrated in studies of EAN mixtures. For instance, the complex binary mixture of this compound and acetonitrile (B52724) has been used as a case study to compare different CG modeling methods, highlighting their complementary nature in characterizing the system's structure. researchgate.net
Theoretical Frameworks for Understanding EAN Behavior and Phenomena
The Ornstein-Zernike (OZ) formalism, a fundamental concept in liquid-state theory, is employed to analyze and understand ion-ion correlations in EAN systems. This framework is particularly useful for interpreting the results of scattering experiments, such as Small-Angle X-ray Scattering (SAXS), which probe the nanoscale structure and concentration fluctuations in these liquids.
In studies of EAN mixed with solvents like acetonitrile, the low-q (small-angle) region of the SAXS pattern can be fitted with an OZ-like function to extract key structural parameters: the forward scattering intensity at zero angle, i(0), and the correlation length, ξ. The i(0) parameter relates to the thermodynamic properties and concentration fluctuations, while ξ describes the characteristic length scale of these fluctuations. Plotting the reciprocal of the scattered intensity against the square of the scattering vector (a so-called Ornstein-Zernike plot) provides a linear relationship that facilitates accurate extrapolation to q = 0 to determine i(0).
Research on EAN-acetonitrile mixtures has utilized this approach to quantify the nanoscale heterogeneity across different compositions. The fitting parameters obtained from the OZ analysis reveal how the structure and correlations within the mixture evolve with changing mole fraction.
Ornstein-Zernike Fitting Parameters for EAN-Acetonitrile Mixtures
| EAN Mole Fraction (χEAN) | Forward Scattering Intensity (i(0)) | Correlation Length (ξ / Å) |
|---|---|---|
| 0.1 | 14.0 | 6.2 |
| 0.3 | 29.5 | 8.6 |
| 0.5 | 28.5 | 8.4 |
| 0.7 | 15.0 | 6.7 |
| 0.9 | 3.8 | 4.0 |
In concentrated electrolytes like EAN, the electrostatic interactions often decay over much longer distances than predicted by classical Debye-Hückel theory. rsc.orgrsc.org This phenomenon, termed "anomalous underscreening," signifies that the ions are less effective at screening charges than expected. rsc.orgrsc.org This behavior has been explored in protic ionic liquids like EAN through direct force measurements using a surface force balance. rsc.orgrsc.org
Experiments measuring the interaction force versus separation distance for EAN solutions confined between mica surfaces reveal long-range forces that extend far beyond the classical Debye length. rsc.orgrsc.org To model this behavior, a phenomenological expression is used which combines a long-range, monotonically decaying electrostatic term with a shorter-range, decaying oscillatory term representing the liquid's structural ordering. rsc.org
The interaction energy per unit area, W(D), is given by: W(D) = Ys exp(–D/λs) + Yo cos(2πD/λo) exp(–D/ξ)
Here, D is the surface separation, λs is the long-range electrostatic decay length, λo is the oscillation wavelength (related to ion size), and ξ is the decay length of the oscillations. rsc.org Measurements on EAN and its aqueous mixtures have shown that the screening length (λs) increases with ion concentration, a key feature of anomalous underscreening. rsc.org Theoretical work on primitive models suggests that this phenomenon may be linked to the formation of ion clusters, which reduces the concentration of free charge carriers available for screening. researchgate.net
Anomalous Underscreening Parameters for EAN Solutions
| EAN Concentration | Long-Range Decay Length (λs / nm) | Oscillation Wavelength (λo / nm) | Oscillation Decay Length (ξ / nm) |
|---|---|---|---|
| 100 vol% (11.2 M) | 1.5 ± 0.5 | 0.45 ± 0.05 | 0.4 ± 0.1 |
| 90 vol% (9.9 M) | 2.0 ± 0.5 | 0.50 ± 0.05 | 0.4 ± 0.1 |
| 80 vol% (8.7 M) | 1.8 ± 0.5 | 0.50 ± 0.05 | 0.5 ± 0.1 |
The dynamics of individual solvation layers of EAN confined at an interface can be investigated using force-clamp spectroscopy with an atomic force microscope (AFM). aps.org This technique allows for the direct observation of the rupture and reformation of the ordered, solid-like layers that form at the liquid-substrate interface. aps.org By applying a constant force, the equilibrium dynamics between the broken and reformed states of a single layer can be captured in real time. aps.org
The Bell formalism is a theoretical model used to analyze the results of these kinetic measurements. aps.org It describes how the lifetime of a bound state changes exponentially with an applied external force. By measuring the dwell times of the ruptured and reformed states as a function of the applied force, it is possible to map the energy landscape governing the molecular motions. aps.org
In the context of EAN at a mica interface, force-clamp AFM experiments show distinct discontinuities in force-distance traces, corresponding to the rupture and reformation of individual layers with a step size of 4.3 ± 0.4 Å, which matches the predicted ion pair diameter. aps.org Analysis using the Bell model revealed that the rupture of a single solvation layer in EAN is driven by the cooperative breaking of two primary interactions, distinguishing it from other liquids like 1-undecanol (B7770649) where only a single interaction dominates. aps.org This provides molecular-level insight into the self-assembly and stability of interfacial EAN structures. aps.org
Interfacial Rupture and Reformation Forces for EAN Solvation Layers
| Solvation Layer Number | Rupturing Force (pN) | Reforming Force (pN) |
|---|---|---|
| 1 | 1040 ± 100 | 100 ± 50 |
| 2 | 700 ± 80 | 100 ± 50 |
| 3 | 450 ± 60 | 100 ± 50 |
| 4 | 270 ± 50 | 100 ± 50 |
Ethylammonium Nitrate As a Medium for Chemical Reactions and Catalysis Research
EAN as a Tunable Reaction Solvent in Organic and Inorganic Synthesis
The application of ethylammonium (B1618946) nitrate (B79036) (EAN) as a reaction medium has been explored across various fields of synthesis, owing to its favorable characteristics such as being inexpensive, thermally stable, and often recyclable. researchgate.net Its use is considered advantageous over some traditional organic solvents due to the potential for shorter reaction times, higher yields, and cleaner reaction profiles, which can be attributed to its low solvating power. researchgate.netresearchgate.net EAN has been successfully employed as a solvent in diverse organic reactions, including Knoevenagel condensations, the synthesis of α-aminophosphonates, and aromatic nitrations. researchgate.net
Investigation of EAN's Influence on Reaction Kinetics and Mechanisms
The presence of EAN in a reaction medium can significantly influence reaction kinetics. For instance, in the Knoevenagel condensation of aromatic aldehydes with active methylene (B1212753) compounds, the use of EAN as a solvent at room temperature has been shown to lead to high yields in the absence of any other catalyst. researchgate.net A study comparing EAN with other common ionic liquids like [Bmim]PF6 and [Bmim]BF4 for the condensation of p-N,N-dimethylaminobenzaldehyde and Meldrum's acid demonstrated that EAN provided comparable results with the added benefits of accelerated reaction rates and increased yields. tandfonline.com This suggests that EAN can act as both a solvent and a promoter in such reactions. tandfonline.com
In the synthesis of bis(indolyl)methanes through the electrophilic substitution of indoles with various aldehydes, the amount of EAN used was found to directly impact the reaction yield and time. researchgate.net An increase in the molar quantity of EAN led to a significant improvement in yield and a reduction in the required reaction time, highlighting its role in facilitating the reaction. researchgate.net Without EAN, the reaction did not proceed even at elevated temperatures. researchgate.net
The mechanism of reactions in EAN can also be distinct. For example, in aromatic nitration, systems like EAN/Tf2O and EAN/TFAA act as in-situ sources of powerful electrophilic nitrating agents. researchgate.netarkat-usa.org The low substrate selectivity observed in these systems suggests a mechanism that is different from those involving preformed nitronium salts. researchgate.net
Exploration of EAN for the Development of Novel Synthetic Pathways and Methodologies
EAN has proven to be instrumental in developing new and more environmentally friendly synthetic methodologies. It has been utilized as a reusable ionic liquid for the efficient synthesis of bis(indolyl)methanes at room temperature, offering a simple and rapid protocol. researchgate.net Similarly, EAN promotes the Knoevenagel condensation of aromatic aldehydes with active methylene compounds, providing high yields without the need for a separate catalyst. researchgate.net
Furthermore, EAN has been a key component in novel nitration techniques. The combination of EAN with trifluoroacetic anhydride (B1165640) (TFAA) or triflic anhydride (Tf2O) creates potent systems for the nitration of a wide array of aromatic and heteroaromatic compounds. researchgate.netarkat-usa.org These methods offer an alternative to traditional nitrating agents and have been shown to be particularly effective for deactivated compounds when using the EAN/Tf2O system. arkat-usa.org
The versatility of EAN extends to its use in combination with other reagents to facilitate reactions. For example, it has been used as a medium for the synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes at room temperature, showcasing its potential as a dual solvent-catalyst. researchgate.net
Table 1: Selected Synthetic Applications of Ethylammonium Nitrate
| Reaction Type | Reactants | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Bis(indolyl)methane Synthesis | Indole, Benzaldehyde | Bis(indolyl)methane | EAN, 25°C | 92% | researchgate.net |
| Knoevenagel Condensation | p-N,N-dimethylaminobenzaldehyde, Meldrum's acid | Arylidene derivative | EAN, Room Temp. | High | tandfonline.com |
| Aromatic Nitration | Toluene | Nitrotoluene | EAN/Tf2O | High | researchgate.netarkat-usa.org |
| 2-Arylbenzothiazole Synthesis | 2-Aminothiophenol, Aromatic aldehyde | 2-Arylbenzothiazole | EAN, Room Temp. | High | researchgate.net |
Analysis of Solvation Effects and Reaction Environment Modulation by EAN
The unique solvent properties of EAN play a crucial role in modulating the reaction environment. EAN is described as having a sponge-like, bi-continuous structure with segregated polar and nonpolar domains. researchgate.netresearchgate.net This structural heterogeneity, arising from solvophobic, electrostatic, and strong hydrogen-bonding interactions, influences how reactants are solvated and can impact reaction pathways. researchgate.net
The solvation dynamics in ionic liquids like EAN are significantly different from those in conventional polar molecular solvents. acs.org Studies have shown that EAN can enhance the extraction of transition metal nitrates, likely due to the formation of specific complex anions such as [Co(NO3)4]2− and [Fe(NO3)4]− in the EAN phase. nih.gov This indicates that the nitrate ions from EAN actively participate in the coordination sphere of the metal ions. nih.gov
The presence of water can also modify the properties of EAN. EAN is hygroscopic, and absorbed water can alter its physical properties like viscosity and conductivity, as well as the diffusivity of its ions. rsc.orgresearchgate.net This ability to be mixed with other solvents, such as water or organic solvents, allows for the fine-tuning of the reaction medium's properties to suit specific synthetic needs. researchgate.netresearchgate.net For instance, adding small amounts of EAN to a molecular solvent like acetonitrile (B52724) can modify the microscopic features of the reaction medium. conicet.gov.ar
Investigations into EAN's Intrinsic Catalytic Properties
Beyond its role as a solvent, this compound (EAN) has been investigated for its own catalytic capabilities, which stem from its inherent acidic and basic nature, as well as the nucleophilic potential of its constituent ions. conicet.gov.arnih.gov
Characterization of Brönsted Acidity and Basicity in EAN Media and Its Impact on Reactions
EAN is a protic ionic liquid, meaning it is formed from the transfer of a proton from a Brönsted acid (nitric acid) to a Brönsted base (ethylamine). researchgate.netcsic.es This results in the presence of the ethylammonium cation (C2H5NH3+), which acts as a Brönsted acid, and the nitrate anion (NO3-), which can act as a base. nih.gov An equilibrium exists in neat EAN, leading to the presence of small amounts of ethylamine (B1201723) and nitric acid molecules. nih.gov The autoprotolysis constant of EAN has been determined, indicating that it is a solvent with stronger acidity and weaker basicity than water. annualreviews.orgresearchgate.net
This intrinsic acidity allows EAN to catalyze various reactions. It has been employed as an acidic ionic liquid catalyst for transformations such as Knoevenagel condensations and the synthesis of 2-arylbenzothiazoles. researchgate.net In the synthesis of bis(indolyl)methanes, EAN's acidic nature is proposed to activate the aldehyde for electrophilic attack by the indole. researchgate.net The Brönsted acidity of EAN can be leveraged in various acid-catalyzed reactions, often allowing them to proceed under mild conditions. rsc.orgresearchgate.net
Research into EAN's Behavior as a Nucleophile or Dual Acid-Nucleophile Catalyst
Research has also explored the potential for the components of EAN to act as nucleophiles. In a study of the aromatic nucleophilic substitution reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine (B6355638) in an acetonitrile medium containing small amounts of EAN, it was observed that the ethylamine generated from the EAN equilibrium can compete with piperidine as a nucleophile, leading to the formation of an ethylamine derivative as a substitution product. conicet.gov.arconicet.gov.ar
This demonstrates that EAN can participate directly in the reaction, not just as a catalyst or solvent. conicet.gov.ar Furthermore, in the addition of amines to 4-(N,N-dimethylamino)benzaldehyde, EAN was found to operate as a dual acid catalyst and nucleophile generator, facilitating the quantitative production of the corresponding imine. conicet.gov.arconicet.gov.ar This dual functionality, where EAN can both activate a substrate through Brönsted acid catalysis and provide a nucleophilic species, opens up further possibilities for its application in designing efficient synthetic processes. conicet.gov.ar
Studies of Heterogeneous and Homogeneous Catalysis within EAN Reaction Environments
This compound (EAN) has emerged as a compelling protic ionic liquid for investigating both heterogeneous and homogeneous catalytic processes. Its distinct properties, including its hydrogen-bonding network, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds, create a unique reaction environment that can influence catalyst activity, selectivity, and stability. dcu.iemdpi.comresearchgate.net
Heterogeneous Catalysis in EAN
In the realm of heterogeneous catalysis, the solvent plays a crucial role in the interaction between the catalyst surface and the reactants. EAN has been utilized as a medium in photocatalysis, where it can affect the synthesis of the catalyst and its subsequent performance.
A notable example is the solvothermal synthesis of titanium dioxide (TiO₂) microparticles in the presence of EAN. semanticscholar.orgmdpi.com The use of EAN as an ionic liquid assistant in the synthesis process has been shown to influence the morphology, surface area, and photocatalytic activity of the resulting TiO₂ particles. semanticscholar.org Studies have demonstrated that TiO₂ synthesized with EAN exhibits high photoactivity for the degradation of organic pollutants, such as phenol, under visible light irradiation. semanticscholar.orgmdpi.com The interaction between the ionic liquid components (carbon and nitrogen) and the TiO₂ surface is believed to contribute to the enhanced photocatalytic efficiency. semanticscholar.org
The synthesis time during the EAN-assisted solvothermal process is a critical parameter that affects the properties and photoactivity of the TiO₂ catalyst. Research has shown that while a longer synthesis time leads to a higher reaction yield, even short synthesis times can produce highly photoactive materials. For instance, TiO₂ microparticles formed after just 3 hours of synthesis demonstrated significant photoactivity, which further increased with longer reaction times. semanticscholar.orgmdpi.com This increase in photoactivity correlates with an increase in the specific surface area and the ability to absorb UV-VIS irradiation. semanticscholar.org
Table 1: Influence of Synthesis Time on EAN-assisted TiO₂ Photocatalyst
| Synthesis Time (hours) | Reaction Yield (%) | Phenol Degradation Efficiency (%) | Specific Surface Area (m²/g) |
|---|---|---|---|
| 3 | 19 | 75 | 239 |
| 6 | 38 | - | 207 |
| 12 | 65 | 80 | - |
| 24 | 93 | 82 | 221 |
Data sourced from references semanticscholar.orgmdpi.com. Note: Not all data points were available for all parameters.
Homogeneous Catalysis in EAN
EAN has also been explored as a green and recyclable solvent for various homogeneous catalytic reactions. In some cases, EAN not only acts as the solvent but can also participate in the catalytic cycle or act as a catalyst itself. researchgate.net
One area of investigation is the use of EAN as a reusable ionic liquid for the synthesis of bis(indolyl)methanes through the electrophilic substitution reaction of indoles with various aldehydes. researchgate.net This method has been shown to be efficient, providing good to excellent yields in relatively short reaction times under mild, room temperature conditions. researchgate.net The acidic nature of EAN (pH = 5) is suggested to contribute to its catalytic activity, along with its ability to absorb the water formed during the reaction. researchgate.net The reusability of EAN has been demonstrated for up to three cycles without a significant loss of catalytic activity. researchgate.net
Another significant application of EAN in homogeneous catalysis is in aromatic nitration reactions. researchgate.netorganic-chemistry.org EAN serves as the solvent for the in-situ generation of powerful electrophilic nitrating reagents. researchgate.netorganic-chemistry.org For example, mixtures of EAN with triflic anhydride (Tf₂O) or trifluoroacetic anhydride (TFAA) generate triflyl nitrate and trifluoroacetyl nitrate, respectively. researchgate.netorganic-chemistry.org These systems are effective for the nitration of a wide variety of aromatic and heteroaromatic compounds, including strongly deactivated systems. researchgate.netorganic-chemistry.org
Table 2: Selected Homogeneous Catalytic Reactions in this compound
| Reaction | Catalyst/Reagent System | Substrate Example | Product Example | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Synthesis of bis(indolyl)methanes | This compound (as catalyst and solvent) | Indole and Benzaldehyde | 3,3'-Bis(indolyl)phenylmethane | Good to excellent yields, short reaction times, reusable catalyst/solvent system. | researchgate.net |
| Aromatic Nitration | EAN / Triflic Anhydride (Tf₂O) | Benzene | Nitrobenzene | Highly effective for nitrating a wide range of aromatic compounds, including deactivated ones. | researchgate.netorganic-chemistry.org |
| Aromatic Nitration | EAN / Trifluoroacetic Anhydride (TFAA) | Toluene | Nitrotoluene | Effective nitrating system, with EAN/Tf₂O being superior for strongly deactivated substrates. | researchgate.netorganic-chemistry.org |
The use of EAN in these catalytic applications highlights its versatility as a reaction medium that can offer advantages in terms of reaction efficiency, product separation, and catalyst recycling, contributing to the development of more sustainable chemical processes. researchgate.netuva.nlrsc.org
Electrochemical Research and Advanced Applications of Ean
EAN as an Electrolyte Component in Advanced Electrochemical Systems
EAN's characteristics, such as its negligible vapor pressure, high thermal and chemical stability, and good electrical conductivity, make it an attractive alternative to conventional volatile organic solvents for electrochemical applications. mdpi.comulpgc.escsic.es It is employed as an electrolyte in various systems, including batteries, supercapacitors, and electrochemical sensors. mdpi.comcsic.eshiyka.com
The utility of an electrolyte is largely defined by its electrochemical potential window (EPW), which dictates the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. EAN possesses a usable electrochemical window, and its properties can be tuned by the addition of other salts. mdpi.comulpgc.es
Studies have investigated the influence of adding inorganic nitrate (B79036) salts, such as Lithium Nitrate (LiNO₃), Calcium Nitrate (Ca(NO₃)₂), Magnesium Nitrate (Mg(NO₃)₂), and Aluminum Nitrate (Al(NO₃)₃), on the physical and electrochemical properties of EAN. ulpgc.esresearchgate.net The addition of these salts affects properties like electrical conductivity, density, and viscosity. ulpgc.esresearchgate.net The effect is primarily associated with the characteristics of the metal cation. ulpgc.es For instance, research has shown that for both EAN and the related propylammonium nitrate (PAN), a general order of EPW can be established, although exceptions occur depending on measurement conditions and mixture properties. ulpgc.es
The thermal stability of EAN is another critical factor for its application in electrochemical devices that may operate at elevated temperatures. It boils at 240 °C and begins to decompose at approximately 250 °C. wikipedia.org This stability, combined with its high ionic conductivity of about 20 mS·cm⁻¹ at 25 °C, underscores its suitability as an electrolyte medium. wikipedia.org
Table 1: Physicochemical Properties of Ethylammonium (B1618946) Nitrate (EAN)
| Property | Value | Reference |
|---|---|---|
| Melting Point | 12 °C | wiley.com |
| Boiling Point | 240 °C | wikipedia.org |
| Decomposition Temperature | ~250 °C | wikipedia.org |
| Density (at 20 °C) | 1.261 g/cm³ | wikipedia.org |
| Viscosity (at 25 °C) | 0.028 Pa·s | wikipedia.org |
The performance of any electrochemical system is fundamentally governed by the processes occurring at the electrode-electrolyte interface. researchgate.net When an electrode is in contact with an electrolyte like EAN, an electrical double layer (EDL) forms at the interface. wikipedia.orgpnas.org This layer consists of charged species from the electrolyte arranged to balance the charge on the electrode surface. wikipedia.org
The structure of this EDL is complex and can be described by models like the Gouy-Chapman-Stern model, which incorporates a compact inner layer (Stern layer) and a more diffuse outer layer. wikipedia.orgacs.orgacs.org The Stern layer involves ions that may be specifically adsorbed onto the electrode surface, potentially losing their solvation shell, while the diffuse layer contains free ions under the influence of electrostatic forces and thermal motion. wikipedia.org
In EAN, the interface is composed of ethylammonium (CH₃CH₂NH₃⁺) cations and nitrate (NO₃⁻) anions. The planar structure of the nitrate anion is known to facilitate its intercalation into materials like graphite (B72142). rsc.org The ethylammonium cation possesses three detachable protons arranged tetrahedrally around the nitrogen atom. wikipedia.org The specific orientation and adsorption of these ions at the electrode surface, influenced by the applied potential, dictate the structure of the EDL and the kinetics of charge transfer. researchgate.netcore.ac.uk The ability of EAN to form extensive hydrogen-bonding networks, similar to water, also plays a significant role in the interfacial structure and ion transport mechanisms. wikipedia.org
EAN-based electrolytes are actively being researched for use in various energy conversion and storage devices, leveraging their favorable properties.
Supercapacitors: Nitrogen-doped graphene, which can be synthesized using EAN, is an effective electrode material for supercapacitors. rsc.orgfrontiersin.org The high ionic conductivity of EAN itself makes it a suitable electrolyte for electrical double-layer capacitors (EDLCs), where energy is stored by ion adsorption at the electrode-electrolyte interface. mdpi.comhiyka.com
Dye-Sensitized Solar Cells (DSSCs): DSSCs are a type of photovoltaic cell that relies on a sensitizer (B1316253) dye adsorbed on a semiconductor photoanode, an electrolyte containing a redox couple, and a counter electrode. researchgate.netnih.gov EAN has been explored as a component in electrolytes for DSSCs. mdpi.com The electrolyte's role is to regenerate the dye after it injects an electron into the semiconductor and to transport charge between the electrodes. nih.gov The properties of EAN can influence the efficiency and stability of these devices. rsc.orgacs.org
Fuel Cells and Batteries: The use of EAN as an electrolyte has been considered for proton exchange membrane fuel cells (PEMFCs), lithium-ion batteries, and aluminum batteries due to its ionic conductivity and electrochemical stability. mdpi.comcsic.esrsc.org Mixtures of EAN with inorganic salts like lithium nitrate and aluminum nitrate are of particular interest for developing advanced battery electrolytes. mdpi.comcsic.esresearchgate.net
Investigations into Charge Transfer Mechanisms at Electrode-EAN Interfaces
Electrosynthesis and Electrodeposition Processes Utilizing EAN
EAN serves not only as a passive electrolyte but also as an active medium for the synthesis and modification of advanced materials through electrochemical methods. Its unique solvent properties enable novel synthesis routes that are not easily achievable in conventional solvents.
A significant application of EAN is in the production of nitrogen-doped graphene (N-graphene). rsc.org N-graphene is a highly sought-after material for applications in catalysis and energy storage due to its enhanced electronic properties and catalytic activity compared to pristine graphene. rsc.orgfrontiersin.org
A one-step, environmentally friendly method involves the electrochemical exfoliation of graphite in EAN. rsc.orgrsc.org In this process, a positive potential is applied to a graphite electrode immersed in EAN, often mixed with a small amount of water. rsc.orgrsc.org The process unfolds through a synergistic mechanism:
Intercalation: The planar nitrate anions (NO₃⁻) from EAN readily intercalate between the layers of the graphite electrode. rsc.org
Exfoliation: The intercalation of anions expands the graphite structure, facilitating the exfoliation of graphene sheets. The presence of water can accelerate this process. rsc.orgrsc.org
In-situ Nitrogen Doping: The ethylammonium cations (CH₃CH₂NH₃⁺) serve as the nitrogen source. At the applied anodic potential, these cations can be oxidized to generate nitrogen-containing intermediates that react with defect sites or oxygen-containing groups on the exfoliated graphene sheets, resulting in the incorporation of nitrogen atoms into the graphene lattice. rsc.org
This method allows for the scalable production of metal-free, few-layer N-graphene. rsc.org The nitrogen content and the type of nitrogen bonding (e.g., pyridinic, pyrrolic) can be controlled by adjusting the electrochemical parameters. scispace.commdpi.com
Table 2: Nitrogen Species in N-Graphene from EAN Exfoliation
| Nitrogen Configuration | Typical Binding Energy (XPS N 1s) | Significance | Reference |
|---|---|---|---|
| Pyridinic-N | ~398.6 eV | Contributes a p-electron to the aromatic system, can act as a metal-free catalytic site. | mdpi.comnih.gov |
| Pyrrolic-N | ~400.2 - 400.5 eV | Contributes two p-electrons, often found at defect sites or edges. | frontiersin.orgmdpi.com |
EAN provides a unique environment for the electrosynthesis and electrodeposition of metal oxides and other catalytic materials. rsc.orgacs.orgresearchgate.netmdpi.comrsc.org
One notable example is the electrosynthesis of manganese oxide (MnOx) layers. rsc.orgnih.gov Researchers have used EAN as an electrolyte to synthesize MnOx at moderate temperatures (100-150 °C). rsc.org A key advantage of using EAN is that it allows for the presence of water (a reactant in the formation of the oxide) at temperatures above its normal boiling point without requiring a high-pressure autoclave. rsc.org The MnOx catalysts synthesized in EAN have shown excellent electrochemical performance for reactions like water oxidation, exhibiting high currents at low overpotentials. rsc.org The properties of the deposited MnOx phase can be further tuned by adjusting the acidity or alkalinity of the EAN electrolyte. rsc.org
Furthermore, EAN has been utilized in the synthesis of self-organized titanium dioxide (TiO₂) nanotubes. mostwiedzy.pl By adding small amounts of EAN to a traditional ethylene (B1197577) glycol-based electrolyte, researchers could modify the electrolyte's viscosity and conductivity. This, in turn, influenced the morphology of the resulting TiO₂ nanotubes, leading to a proportional increase in their diameter and length. mostwiedzy.pl Such nanostructured materials are of great interest for applications in photocatalysis and energy conversion devices like DSSCs. rsc.orgmostwiedzy.pl
Research on Electrochemical Exfoliation and Nitrogen Doping of Materials in EAN
Fundamental Studies of Redox Chemistry and Solvolytic Properties in EAN Media
Ethylammonium nitrate (EAN) serves as a unique protic ionic liquid medium for fundamental electrochemical studies. Its distinct properties, including its nanostructure composed of polar and nonpolar domains, influence the redox chemistry and solvolytic interactions of dissolved species. mdpi.comulpgc.es The utility of EAN as a conductive solvent for electrochemical analysis has been explored through techniques like cyclic voltammetry. researchgate.net
The table below presents the electrochemical potential windows (EPW) for EAN and its mixtures with various nitrate salts, measured at a scan rate of 0.100 V·s⁻¹ using different electrodes.
| Mixture | Electrode | Electrochemical Potential Window (V) |
|---|---|---|
| EAN | SPE | Data Not Available in Provided Sources |
| EAN + LiNO₃ | SPE | Data Not Available in Provided Sources |
| EAN + Ca(NO₃)₂ | SPE | Wider than EAN |
| EAN + Mg(NO₃)₂ | SPE | Between EAN + LiNO₃ and EAN + Ca(NO₃)₂ |
| EAN + Al(NO₃)₃ | SPE | Narrower than EAN |
| EAN | DPt | Data Not Available in Provided Sources |
| EAN + Mg(NO₃)₂ | DPt | Between EAN + LiNO₃ and EAN + Ca(NO₃)₂ |
| EAN | DGC | Data Not Available in Provided Sources |
| EAN + Mg(NO₃)₂ | DGC | Not significantly narrower than EAN + LiNO₃ |
Fundamental studies have also examined the redox behavior of specific organometallic compounds. Cyclic voltammetric analyses of ferrocene, ethylferrocene, and acetylferrocene (B1663952) dissolved in EAN have been conducted to probe its utility as an electrochemical solvent. researchgate.net Furthermore, the redox chemistry of iodine couples has been investigated in EAN, providing insights into charge transfer processes in this protic medium. mdpi.com
The solvolytic properties of EAN are intrinsically linked to its nature as a protic ionic liquid capable of hydrogen bonding. researchgate.netresearchgate.net The solvent structure, characterized by polar domains consisting of nitrate anions and the ammonium (B1175870) heads of the cations, and apolar domains formed by the alkyl chains, plays a crucial role. mdpi.com The coordination and solvation of metal ions within these domains are central to understanding their reactivity. For example, studies on the extraction of transition metals show that Co(II) and Fe(III) likely exist as [Co(NO₃)₄]²⁻ and [Fe(NO₃)₄]⁻ complexes, respectively, in EAN solution. nih.gov Similarly, investigations into lanthanide ions like Ce³⁺ and La³⁺ show they are coordinated by nitrate ions, forming inner-sphere complexes within the polar domains of the EAN nanostructure. researchgate.net The ability of nitrate anions to act as ligands is a key feature of the medium's chemistry. nih.govresearchgate.net The thermodynamics of proton activity and acid dissociation have also been quantified, revealing that pKa values of compounds in EAN are typically one unit greater than in water, a difference attributed to the stronger acidity of HNO₃ in EAN compared to H₃O⁺ in water. researchgate.net
Ean in Separation Science and Extraction Processes Research
Methodologies for Liquid-Liquid Extraction Processes Utilizing EAN
Liquid-liquid extraction (LLE) is a widely used technique in hydrometallurgy for the separation and purification of metals. nih.gov The process typically involves two immiscible liquid phases: a more polar phase containing the metal ions and a less polar phase containing an extractant. researchgate.net EAN has been investigated as a polar solvent in nonaqueous solvent extraction (NASX) systems, offering enhanced extraction efficiencies compared to conventional aqueous systems. acs.org
One of the key advantages of using EAN in LLE is its ability to create a non-aqueous environment that can significantly enhance the extraction of metal nitrates. For instance, the extraction of transition metal nitrates by tri-n-butyl phosphate (B84403) (TBP) is considerably more efficient from EAN than from various molecular polar solvents. researchgate.netnih.gov This is attributed to EAN providing an environment free of competing ligands like water and chloride ions, which can strongly coordinate with metal cations and hinder their extraction. nih.gov
Various LLE methodologies have been developed that leverage the unique properties of EAN. These include conventional liquid-liquid microextraction and dispersive liquid-liquid microextraction (DLLME). thieme-connect.com In these methods, the choice of IL is crucial for effectively solubilizing the target pollutants. thieme-connect.com For example, imidazolium-based ILs have been successfully used for the extraction of various organic pollutants from water samples. thieme-connect.com
The thermomorphic behavior of some ILs, where their miscibility with other solvents changes with temperature, has led to the development of homogeneous liquid-liquid extraction (HLLE). mdpi.com This technique allows for the formation of a single phase at one temperature for extraction and then phase separation at another temperature for easy recovery of the extracted components. mdpi.com
Mechanisms of Metal Ion Coordination and Enhanced Extraction in EAN Systems
The enhanced extraction of metal ions in EAN-based systems is intrinsically linked to the coordination chemistry of the metal ions within the ionic liquid environment. In EAN, the nitrate (B79036) anions can act as both monodentate and bidentate ligands, binding to metal ions. acs.org The speciation of metal ions in EAN is a critical factor influencing their extractability. For example, in EAN solutions, Co(II) and Fe(III) have been found to exist predominantly as the anionic complexes [Co(NO₃)₄]²⁻ and [Fe(NO₃)₄]⁻, respectively. researchgate.netnih.gov
The extraction mechanism often involves the formation of neutral metal-extractant complexes that are soluble in the less polar phase. For instance, when using TBP as the extractant, Fe(III) is extracted as Fe(TBP)₃(NO₃)₃, and Co(II) is likely extracted as a mixture of Co(TBP)₂(NO₃)₂ and Co(TBP)₃(NO₃)₂. researchgate.netnih.gov The absence of water in the EAN phase facilitates the formation of these complexes, as water molecules would otherwise compete for coordination sites on the metal ion. nih.gov
The addition of other components to the EAN phase can significantly influence the coordination environment and, consequently, the extraction efficiency and selectivity. For example, the addition of water or chloride ions to an EAN solution containing metal nitrates can reduce the extraction efficiency by TBP. researchgate.net This is because metal cations tend to coordinate more strongly with water molecules and chloride ions than with nitrate ions. researchgate.net Conversely, the addition of a complexing agent that selectively binds to certain metal ions can enhance the separation of different metals. acs.org For instance, adding LiCl to an EAN system for the extraction of transition metals by TBP significantly increased the separation factors for several metal pairs, including Fe(III)/Zn(II) and Fe(III)/Co(II). acs.orgresearchgate.net
Molecular dynamics simulations and spectroscopic techniques like Extended X-ray Absorption Fine Structure (EXAFS) have been employed to probe the coordination sphere of metal ions in EAN. researchgate.netresearchgate.net These studies have revealed that the first solvation shell of metal ions like Ce(III) in EAN is formed by nitrate ions, and there is an equilibrium between monodentate and bidentate coordination. researchgate.net
Research into EAN's Role as a Selective Solvent for Material Separation and Purification
EAN's utility extends beyond metal extraction to its role as a selective solvent for the separation and purification of various materials. Its ability to form distinct polar and nonpolar domains, often described as a "sponge-like" structure, allows it to dissolve a wide range of compounds. rsc.orgmdpi.com This amphiphilic nanostructure is inherent to pure EAN and plays a crucial role in its solvent properties. rsc.org
Research has explored the use of EAN in various separation processes, including:
Purification of Phosphoric Acid: EAN has been utilized as a polar solvent in a process for the purification of phosphoric acid, demonstrating its potential in industrial chemical purification. researchgate.net
Separation of Organic Pollutants: EAN-based extraction methods have shown high efficiency in removing harmful organic pollutants like polycyclic aromatic hydrocarbons (PAHs) and bactericides from water samples. thieme-connect.com
Cellulose (B213188) Dissolution: The ability of ionic liquids to dissolve cellulose has opened up new avenues for biomass processing. walshmedicalmedia.com EAN, as a protic ionic liquid, has been studied in this context.
Protein Crystallization: EAN has been used as a precipitating agent for protein crystallization, highlighting its potential in biotechnological applications. rsc.org
The selectivity of EAN as a solvent can be tuned by mixing it with other solvents. For example, mixtures of EAN and methanol (B129727) have been investigated to understand the competitive coordination of methanol molecules and nitrate anions around metal ions like La(III). acs.org This research demonstrates that the composition of the solvent mixture can be adjusted to control the solvation environment and, therefore, the separation process.
Table of Extraction Data
| Metal Ion | Extractant | Extraction System | Key Finding | Reference |
|---|---|---|---|---|
| Transition Metals (Co, Fe) | Tri-n-butyl phosphate (TBP) | EAN / n-decane | Extraction from EAN is significantly more efficient than from molecular solvents. | nih.gov |
| Transition Metals | Tri-n-butyl phosphate (TBP) | EAN with LiCl | Addition of LiCl significantly increased separation factors for Fe(III)/Zn(II), Fe(III)/Cu(II), etc. | acs.orgresearchgate.net |
| Nd(III), Dy(III) | Cyanex 923 | PEG 200 with LiCl | Quantitative extraction from the non-aqueous phase, while no extraction from the aqueous phase. | acs.org |
Environmental Research Aspects of Ean Excluding Direct Toxicity Profiles
Application of Green Chemistry Principles to EAN Synthesis and Utilization
Ethylammonium (B1618946) nitrate (B79036) (EAN) is a protic ionic liquid (PIL) that has garnered significant attention for its applications within the framework of green chemistry. researchgate.net The principles of green chemistry are a set of guidelines for reducing the environmental impact of chemical processes. EAN's properties and applications align with several of these principles. unl.ptacs.org
The synthesis of EAN itself can be considered a green process. It is typically produced through a straightforward acid-base neutralization reaction between ethylamine (B1201723) and concentrated nitric acid. wikipedia.org This method is often characterized by high atom economy, a key principle of green chemistry that aims to maximize the incorporation of all materials used in the process into the final product. acs.org
EAN's utility as a "green solvent" is one of its most researched attributes. pnas.org Its negligible vapor pressure is a significant advantage over traditional volatile organic compounds (VOCs), which contribute to air pollution. csic.essci-hub.se This low volatility minimizes solvent loss to the atmosphere and reduces the risk of exposure for workers. hiyka.com Furthermore, EAN has been successfully used as a recyclable solvent and/or catalyst in various organic reactions, adhering to the principle of waste prevention. researchgate.nettandfonline.com
Research has demonstrated EAN's effectiveness in promoting various chemical transformations. For instance, it serves as an efficient, catalyst-free medium for the Knoevenagel condensation of Meldrum's acid with aromatic aldehydes at room temperature. tandfonline.com This method offers advantages such as high yields, simple product isolation, and the ability to recover and reuse the ionic liquid, making it an environmentally benign alternative to methods using toxic solvents like DMF or DMSO. tandfonline.com In other examples, EAN has been used as a reusable ionic liquid for the synthesis of bis(indolyl)methane, showcasing its dual role as a solvent and a catalyst that promotes the reaction under mild, eco-friendly conditions. researchgate.net
Table 1: Alignment of Ethylammonium Nitrate (EAN) with Green Chemistry Principles
| Green Chemistry Principle | Relevance of this compound (EAN) | Supporting Research Findings |
|---|---|---|
| 1. Prevention | Use as a recyclable solvent and catalyst reduces overall waste generation compared to single-use reagents and solvents. acs.org | EAN can be recovered and reused in reactions like Knoevenagel condensations and bis(indolyl)methane synthesis with no significant loss of activity. tandfonline.comresearchgate.net |
| 2. Atom Economy | The typical synthesis of EAN via acid-base neutralization is a high atom economy reaction. acs.org | The reaction of ethylamine and nitric acid directly forms the salt [CH₃CH₂NH₃]⁺[NO₃]⁻. wikipedia.org |
| 5. Safer Solvents and Auxiliaries | EAN's low volatility reduces air pollution and exposure risks compared to conventional volatile organic solvents (VOCs). hiyka.comewadirect.com | Classified as a non-volatile ionic liquid, it is considered a good alternative to conventional solvents that pose risks of atmospheric contamination. csic.es |
| 9. Catalysis | EAN can act as a catalyst itself, replacing the need for potentially more hazardous or heavy-metal catalysts. tandfonline.comresearchgate.net Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org | In some reactions, EAN plays a dual role as both solvent and promoter, simplifying the reaction system and eliminating the need for an external catalyst. tandfonline.com |
Research on EAN's Role in Sustainable Chemical Processes and Waste Reduction
The application of EAN extends to various sustainable chemical processes that aim to minimize waste and utilize resources more efficiently. Its unique properties make it a valuable medium for catalysis, resource recovery, and potentially carbon capture.
Catalysis and Waste Reduction: EAN is employed as a reaction medium that can enhance reaction rates and selectivity, often leading to cleaner reaction profiles and a reduction in by-products. researchgate.net For example, in the synthesis of arylmethylene isopropylidene malonates via Knoevenagel condensation, using EAN as the solvent eliminates the need for a catalyst and allows for simple product isolation by filtration, with the ionic liquid being recyclable. tandfonline.com This contrasts with traditional methods that may use toxic catalysts and solvents, generating more waste. tandfonline.com Similarly, its use in nitration reactions provides a greener alternative to hazardous reagents, offering high yields and the ability to recycle the ionic liquid. researchgate.net
Resource Recovery and Metal Extraction: A significant area of research is the use of EAN in hydrometallurgy for the recovery of metals, which is crucial for recycling and waste valorization. nih.govalfa-chemistry.commurdoch.edu.au Studies have shown that the extraction of transition metal nitrates, such as those of cobalt (Co(II)) and iron (Fe(III)), using tri-n-butyl phosphate (B84403) (TBP) is considerably more efficient from EAN than from various molecular polar solvents. nih.govnovanet.caresearchgate.net This enhanced extraction efficiency is attributed to EAN providing an environment free of competing ligands like water, which can hinder the extraction process. nih.gov This application is particularly relevant for recycling metals from waste streams like spent batteries, contributing to a circular economy. nih.gov
Potential in CO2 Capture and Utilization: Ionic liquids are being investigated for their potential in CO₂ capture and conversion, a key strategy for mitigating greenhouse gas emissions. researchgate.net While research in this area is ongoing, the chemical nature of EAN, particularly its ability to form hydrogen bonds, suggests it could play a role in processes designed to capture and subsequently convert CO₂ into valuable chemicals. researchgate.netmdpi.com
Table 2: EAN in Sustainable Processes and Waste Reduction
| Sustainable Process | Role of EAN | Research Finding / Benefit |
|---|---|---|
| Catalytic Synthesis | Acts as a recyclable, non-volatile solvent and catalyst. researchgate.nettandfonline.com | Eliminates the need for hazardous catalysts and solvents in Knoevenagel condensations, leading to higher yields and simpler product isolation. tandfonline.com |
| Metal Recovery (Hydrometallurgy) | Serves as a highly efficient polar phase for solvent extraction of metal nitrates. nih.govnovanet.ca | Significantly enhances the extraction efficiency of transition metals like Co(II) and Fe(III) compared to conventional polar solvents. nih.govresearchgate.net |
| Advanced Materials Synthesis | Used as an additive or medium in the synthesis of materials like TiO₂. mdpi.comacs.org | Assists in the formation of highly photoactive TiO₂ microspheres for applications in photocatalytic degradation of pollutants. mdpi.com |
| CO₂ Capture and Utilization | Potential solvent for CO₂ absorption. researchgate.net | First principles molecular dynamics studies are being used to understand the solvation of carbon dioxide in EAN. researchgate.net |
Studies on Biodegradation Pathways and Environmental Fate of EAN in Model Systems
While ionic liquids like EAN are considered "green" due to their low volatility, their solubility in water means that understanding their environmental fate and biodegradability is crucial. unl.ptmdpi.com Spills or filtration could lead to their entry into aquatic and terrestrial ecosystems. csic.es Research into this area is still developing, and a complete picture of EAN's long-term environmental impact is not yet available. iolitec.de
Interaction with Soil Ecosystems: Studies on the effect of EAN on soil have yielded complex results. Research using model soil systems has investigated its impact on basal soil respiration, a measure of the total metabolic activity of soil microorganisms. mdpi.comconicet.gov.armdpi.com When added to soils, EAN has been shown to strongly affect soil respiration, often causing a significant increase in CO₂ emissions over time. conicet.gov.arresearchgate.net This suggests that soil microorganisms can utilize EAN as a source of carbon and nitrogen, promoting their activity and growth. mdpi.comresearchgate.net
However, the initial introduction of EAN can also cause a "lag period," a delay before microbial activity increases. mdpi.com This lag is thought to be the time required for the microbial communities to adapt to the new substance. mdpi.com The impact of EAN can also be influenced by soil characteristics, such as organic matter content. mdpi.commdpi.com For instance, in some experiments, visible fungal growth was observed on the surface of soil spiked with EAN, indicating a shift in the microbial population. researchgate.net
Ecotoxicity in Model Systems: To assess its potential impact, EAN has been studied using standardized ecotoxicological tests. One such test uses the marine bacterium Aliivibrio fischeri and measures changes in its bioluminescence upon exposure to a chemical. csic.esmdpi.com In this specific test, EAN was found to have a lower toxic effect on A. fischeri compared to its significant impact on soil microorganisms. csic.esmdpi.com This highlights that the response to EAN is highly dependent on the organism or trophic level being tested. researchgate.net
The environmental fate of ionic liquids is complex, as the cation and anion can behave as independent entities in the environment. unl.pt While some data on persistence and degradability is available, detailed biodegradation pathways for EAN in various environmental compartments are still an active area of investigation. iolitec.decarlroth.com
Table 3: Research Findings on the Environmental Fate of EAN in Model Systems
| Model System | Parameter Studied | Key Research Finding | Reference |
|---|---|---|---|
| Soil (Umbrisol and Regosol) | Basal Soil Respiration (CO₂ emission) | Addition of EAN caused a large increase in the total amount of CO₂-C emitted during incubation, suggesting it acts as a substrate for microorganisms. | conicet.gov.ar |
| Soil (Forest and Cultivated) | Microbial Activity (Microcalorimetry) | EAN was found to be very toxic to soil microorganisms, affecting their metabolic activity. The effect was more pronounced in soil with lower organic matter content. | csic.esmdpi.com |
| Soil (Forest and Cultivated) | Respiration Kinetics | A lag period was observed after spiking with EAN, indicating an adaptation time for the microbial community before utilizing the new substrate. | mdpi.com |
| Marine Bacterium (Aliivibrio fischeri) | Bioluminescence (Microtox® test) | EAN showed lower toxicity to A. fischeri compared to its effects on soil microorganisms, indicating species-specific responses. | csic.esmdpi.com |
Future Directions and Emerging Research Avenues in Ean Science
Advanced Material Design Principles and Fabrication Utilizing EAN
Ethylammonium (B1618946) nitrate (B79036) (EAN) is increasingly being recognized not just as a solvent but as a versatile tool in the design and fabrication of advanced materials. Its unique properties, such as its self-assembly into sponge-like nanostructures, make it a valuable template for creating complex and functional materials. mdpi.comdiva-portal.org The use of templates, in general, is a powerful "bottom-up" approach in nanoscience, providing a scaffold for the synthesis of nanomaterials with controlled structures. epjap.org
One of the key principles in utilizing EAN is leveraging its inherent nanostructure. In the bulk liquid, EAN forms distinct polar and apolar domains through the aggregation of charged ammonium (B1175870) and nitrate groups and the ethyl chains, respectively. mdpi.comacs.org This self-assembly can be harnessed to direct the formation of nanostructured materials. For instance, EAN has been used as a medium for the synthesis of various nanomaterials, where its structure influences the morphology and properties of the resulting particles.
The template-assisted synthesis of nanomaterials is a well-established field, with methods like electrodeposition, chemical polymerization, and sol-gel deposition being used to create materials within the pores of a template. researchgate.nettms.org EAN can act as a "soft" template, where its liquid nanostructure guides the organization of the material being synthesized. This is in contrast to "hard" templates like porous alumina (B75360) or track-etched membranes. researchgate.netrsc.org The advantage of using a liquid template like EAN lies in its dynamic nature, which can allow for the formation of more complex and ordered three-dimensional structures. acs.org
Integration of EAN in Hybrid Systems and Multicomponent Fluids for Enhanced Functionality
The integration of EAN into hybrid systems and multicomponent fluids is a burgeoning area of research, driven by the potential to create materials with enhanced and tunable functionalities. These systems often combine the unique properties of EAN with other ionic liquids, solvents, or functional materials to achieve synergistic effects.
One area of significant interest is the development of hybrid energy storage devices, such as supercapatteries, which bridge the gap between supercapacitors and batteries. wiley.com These devices aim to deliver both high power density and high energy density. wiley.comfrontiersin.org EAN and other ionic liquids are attractive as electrolytes in these systems due to their high ionic conductivity, thermal stability, and low volatility. mdpi.comresearchgate.nethiyka.com The mixing of EAN with other salts, like lithium nitrate (LiNO₃), has been shown to result in unusual ion transport behavior, which could be harnessed for improved battery performance. diva-portal.org
Another promising avenue is the formulation of deep eutectic solvents (DESs) and natural deep eutectic solvents (NADES) where EAN or similar components can be utilized. uantwerpen.beacs.org DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that exhibit a significant depression in melting point. mdpi.comnih.gov These solvents share many desirable properties with ionic liquids, such as low volatility and high thermal stability, but are often more accessible and environmentally benign. uantwerpen.benih.gov The ability to tune the properties of DESs by varying their components and molar ratios makes them highly versatile for a range of applications. mdpi.com
Molecular dynamics simulations have been employed to study the mixing behavior of EAN with other ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([EMIM][BF₄]). rsc.org These studies reveal that while the mixing can appear ideal from a macroscopic perspective, the underlying structure and dynamics are complex, with a delicate interplay between the hydrogen-bonded network of EAN and the structure of the aprotic ionic liquid. rsc.org This fundamental understanding is crucial for the rational design of multicomponent ionic liquid systems with tailored properties.
Unraveling More Complex Dynamics and Interfacial Phenomena in EAN at the Nanoscale
The behavior of EAN at interfaces is critical to its performance in a wide range of applications, from electrochemistry to lubrication. hiyka.comacs.org Understanding the complex dynamics and interfacial phenomena at the nanoscale is a key area of ongoing research, with advanced computational and experimental techniques providing unprecedented insights.
Molecular dynamics (MD) simulations have become an invaluable tool for probing the nanoscale behavior of EAN. mdpi.comaps.org These simulations can model the system at an atomistic or coarse-grained level, allowing researchers to investigate phenomena that are difficult to observe experimentally. mdpi.com For example, MD simulations have been used to study the formation of Taylor cones and the emission of nanodroplets during electrospray processes, revealing differences in the behavior of protic and aprotic ionic liquids. mdpi.com
A significant focus of research is the electrode-electrolyte interface, which is fundamental to the operation of batteries, supercapacitors, and other electrochemical devices. acs.orgrsc.org The structure of the electrical double layer (EDL) at this interface governs charge storage and transfer processes. acs.orgnih.gov Studies of EAN at a graphite (B72142) electrode have shown that the nanostructure and its diffusion coefficient change with the applied potential. wiley.com Specifically, disk-like features form above the Stern layer, and their dynamics are influenced by the magnitude and direction of the potential change. wiley.com
The interaction of EAN with solid surfaces is also a subject of intense investigation. nih.gov At a mica surface, EAN forms distinct near-surface layers, and the forces between the surfaces exhibit oscillations at short range and a long-range decaying force. nih.gov The dynamics at the interface are significantly slower than in the bulk, with diffusion coefficients of interfacial aggregates being orders of magnitude smaller than those of individual ions. acs.org This slowing down of dynamics near a surface is a crucial factor in applications like lubrication. acs.org
Q & A
Basic Research Questions
Q. What are the key thermal phase transitions of EAN, and how are they experimentally characterized?
- Methodology : Differential Scanning Calorimetry (DSC) is used to monitor phase transitions. For EAN, cooling-heating cycles (e.g., -85°C to 120°C) reveal a melting point at 17°C (heating) and solidification at -28°C (cooling), with a supercooled region (-28°C to 17°C). Isothermal steps (e.g., 120°C for 45 minutes) remove impurities and erase thermal history .
- Data Insight : DSC thermograms show cold crystallization at -40°C, confirming EAN’s glass-forming behavior .
Q. How should EAN be handled safely in laboratory settings?
- Methodology :
- Skin Protection : Use nitrile gloves (EN 374 standard) and impermeable lab coats .
- Respiratory Protection : For minor exposure, use P95 respirators (US) or P1 masks (EU). For higher concentrations, employ OV/AG/P99 respirators .
- Thermal Safety : Avoid temperatures >80°C to prevent decomposition into NOx and CO gases .
Q. What are the standard methods to determine EAN’s physicochemical properties (e.g., viscosity, conductivity)?
- Methodology :
- Viscosity : Use a viscometer (e.g., rotational rheometer) at 25°C. EAN’s viscosity is ~0.028 Pa·s .
- Conductivity : Measure via impedance spectroscopy; EAN exhibits ~20 mS/cm at 25°C due to its ionic network .
- Density : Pycnometry yields 1.261 g/cm³ at 20°C .
Advanced Research Questions
Q. How do hydrogen bonding networks in EAN influence its thermal and structural properties?
- Methodology : Combine X-ray diffraction (XRD) and molecular dynamics (MD) simulations. XRD reveals alternating nonpolar/charged layers extending 31 Å into the bulk . MD with OPLS/AA force fields captures H-bond-driven amphiphilic ordering, critical for its low melting point .
- Contradiction : Classical MD underestimates H-bond polarization effects; adding a three-body potential term improves agreement with experimental radial distribution functions .
Q. What methodologies resolve contradictions in reported thermal decomposition temperatures of EAN?
- Contradiction : Dynamic TGA in air reports onset decomposition at ~250°C , but isothermal TGA in nitrogen shows significant mass loss at 140–160°C .
- Resolution : Use both dynamic and isothermal TGA. Isothermal scans (140–160°C for 100 minutes) reveal practical stability limits, while dynamic scans overestimate stability. Activation energy (93 ± 3 kJ/mol) from Arrhenius analysis guides decomposition kinetics .
Q. How can molecular dynamics simulations improve understanding of EAN’s nanostructure?
- Methodology : Advanced sampling methods (e.g., replica exchange MD) model conformational dynamics. Simulations show ethyl groups form hydrophobic domains, while nitrate anions stabilize charged regions .
- Validation : Compare simulated structure factors with energy-dispersive XRD data. Polarizable force fields or three-body terms enhance accuracy for H-bond networks .
Q. What advanced spectroscopic techniques probe EAN’s interfacial structure?
- Methodology :
- Vibrational Sum Frequency Spectroscopy (VSFS) : Detects ethyl group orientation at the EAN-air interface (C3 axis ~36.5° from normal) .
- Dielectric Spectroscopy : Resolves relaxation processes (3 MHz–40 GHz). Cole-Davidson models fit permittivity data, revealing ion-complex formation and lattice motion modes .
Q. How does adding lithium ions affect EAN’s rheological and interfacial properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
